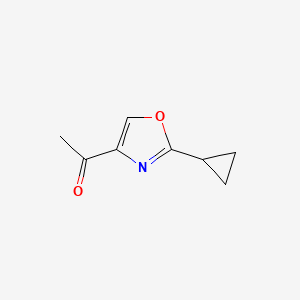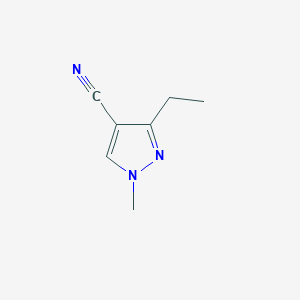
(1-(2-(2-aminoéthoxy)éthyl)-1H-1,2,3-triazol-4-yl)méthanol chlorhydrate
Vue d'ensemble
Description
The compound is a derivative of 2-(2-aminoethoxy)ethanol, which is a versatile amine generally used in stripper solutions for applications in electronics, and as a solvent to remove corrosive acid gases .
Molecular Structure Analysis
The molecular structure of 2-(2-aminoethoxy)ethanol, a component of the compound, is NH₂CH₂CH₂OCH₂CH₂OH .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-aminoethoxy)ethanol include a boiling point of 218 - 224 °C, a density of 1.06 g/cm3 at 20 °C, and a molecular weight of 105.14 g/mol .Applications De Recherche Scientifique
Préparation de films actifs antioxydants
Le composé a été utilisé dans la préparation de films actifs antioxydants. Ces films ont été préparés à partir de chitosane 2-(2-aminoéthoxy) éthylique (AECs, un nouveau dérivé du chitosane) et de cellulose selon un procédé respectueux de l'environnement utilisant des liquides ioniques (ILs). Les films composites résultants ont présenté de bonnes propriétés physiques, des propriétés mécaniques favorables et une activité de piégeage des radicaux libres élevée .
Emballage alimentaire
Le film composite bioactif, qui résulte du procédé mentionné ci-dessus, est considéré comme un matériau prometteur pour des applications potentielles dans l'emballage alimentaire. Cela est dû à son amélioration de la résistance à l'oxydation et de ses propriétés mécaniques .
Traitement des gaz
Le 2-(2-aminoéthoxy)éthanol est utilisé dans le traitement des gaz pour éliminer le dioxyde de carbone et le sulfure d'hydrogène .
Electronique
Ce composé est principalement utilisé dans les solutions de décapage pour des applications dans l'électronique .
Fluides de coupe/lubrifiants pour le travail des métaux
Il est également utilisé dans les fluides de coupe/lubrifiants pour des applications de travail des métaux .
Protection des cultures
Une autre application de l'aminoéthoxyéthanol (ADG) comprend la protection des cultures .
Mécanisme D'action
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is believed to act by interfering with the formation of hydrogen bonds between molecules. It has been proposed that (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride binds to the active sites of proteins, preventing the formation of hydrogen bonds between molecules. This prevents the proteins from forming their native structures, which can lead to a decrease in their activity.
Biochemical and Physiological Effects
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in DNA replication, transcription, and translation. In addition, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. In addition, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is also relatively unstable and can be hydrolyzed in the presence of water.
Orientations Futures
The potential applications of (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride in scientific research are numerous. In the future, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride could be used in the development of new drugs, as a reagent in the synthesis of other compounds, or as a biochemical probe for the study of protein-protein interactions. In addition, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride could be used in the study of the structure and function of proteins, as well as in the study of protein-DNA interactions. Finally, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride could be used in the development of new diagnostic tools, such as biosensors, for the detection of disease-causing agents.
Safety and Hazards
Propriétés
IUPAC Name |
[1-[2-(2-aminoethoxy)ethyl]triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2.ClH/c8-1-3-13-4-2-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPOWUBBRMCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCOCCN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

